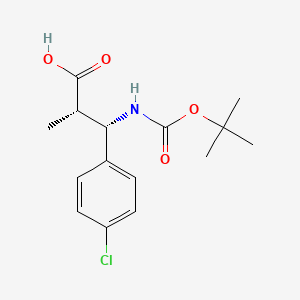

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid

Description

This compound (CAS 1217457-67-4) is a chiral propionic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3, a methyl group at position 2, and a 4-chlorophenyl substituent at position 3. The Boc group enhances stability during synthetic processes, making it a critical intermediate in peptide synthesis and drug development. Its stereochemical configuration (2S,3S) is crucial for interactions in enantioselective reactions or biological systems.

Properties

IUPAC Name |

(2S,3S)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-9(13(18)19)12(10-5-7-11(16)8-6-10)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19)/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZGAVAHPCNQJR-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746159 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217457-67-4 | |

| Record name | (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217457-67-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of (R)-2-Phenylglycine Methyl Ester

The synthesis begins with (R)-2-phenylglycine methyl ester (5 ), which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step yields the Boc-protected intermediate 6 , critical for subsequent functionalization.

Reaction Conditions :

O-Alkylation via Mitsunobu Reaction

The Boc-protected intermediate 6 undergoes O-alkylation using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with an appropriate alcohol. This step introduces the 4-chlorophenyl group while retaining stereochemistry at the chiral center.

Example :

Ester Reduction and Deprotection

The methyl ester in 7 is reduced to a primary alcohol using sodium borohydride (NaBH₄) in the presence of lithium chloride (LiCl). Subsequent Boc deprotection with hydrochloric acid (HCl) yields amino alcohol 8 .

Critical Parameters :

Coupling with (S)-2-Phenylpropionic Acid

The amino alcohol 8 is coupled with (S)-2-phenylpropionic acid using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent. This step forms the target amide 11 , which is further processed to the final acid.

Optimization Notes :

Final Hydrolysis and Purification

The ester group in 11 is hydrolyzed under basic conditions (e.g., NaOH in THF/water) to yield the carboxylic acid. Purification via reverse-phase HPLC or recrystallization ensures >95% purity.

Hydrolysis Conditions :

-

Reagent : 2M NaOH

-

Temperature : 50°C, 4 hours

-

Workup : Acidification with HCl to pH 2–3

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization

Stereochemical Integrity

Epimerization at the β-carbon adjacent to the amide group is a critical concern. The use of HBTU and low-temperature coupling minimizes racemization.

Side Reactions

-

Cyclopropane Ring Opening : Observed during ester hydrolysis in related syntheses. Controlled pH and temperature mitigate this issue.

-

By-Product Formation : Unwanted N-alkylation during Mitsunobu reactions is avoided by stoichiometric control and inert atmospheres.

Comparative Analysis of Methods

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM | 92% | 98% |

| Mitsunobu Alkylation | DIAD, PPh₃, 4-ClPhOH | 85% | 95% |

| Ester Reduction | NaBH₄, LiCl, MeOH | 78% | 97% |

| Amide Coupling | HBTU, DIPEA, DMF | 88% | 96% |

| Final Hydrolysis | NaOH, THF/H₂O | 90% | >95% |

Industrial-Scale Considerations

The patent US11332435B2 highlights challenges in large-scale production, including the use of carcinogenic reagents (e.g., 1-chloro-N,N,2-trimethylprop-1-en-1-amine) and the need for chromatographic purification. Adaptations for the target compound include:

Chemical Reactions Analysis

Types of Reactions

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid is widely used in scientific research, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

Biology: In the study of enzyme-substrate interactions and protein synthesis.

Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group provides steric hindrance, protecting the amino functionality from unwanted reactions. Upon deprotection, the free amino group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituents, chain length, functional groups, and applications. Key findings are summarized below:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: 4-Chlorophenyl vs. Hydroxy/Methoxy Groups: Compounds like (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid exhibit higher solubility due to polar groups, contrasting with the hydrophobic 4-chlorophenyl in the target compound .

Chain Length: The butyric acid analog (C₁₅H₂₀ClNO₄) has an additional methylene group, increasing molecular weight by ~13 g/mol compared to the propionic acid derivative. This may enhance lipid solubility and bioavailability .

Functional Groups :

- Boc Protection : Present in the target compound and its butyric acid analog, Boc groups prevent unwanted amine reactions during synthesis. In contrast, runcaciguat lacks Boc protection, reflecting its role as a final drug molecule .

- Acid/Base Properties : The butyric acid analog has a predicted pKa of 4.40, suggesting similar acidity to the target compound, which is critical for ionization in biological systems .

Pharmacological Relevance :

- Runcaciguat’s complex structure (including cyclopropane and trifluoromethyl groups) highlights how chlorophenyl-containing compounds can be optimized for therapeutic activity (e.g., antihypertensive effects) .

Research Implications

- Synthetic Utility : The target compound’s Boc group and stereochemistry make it a versatile intermediate. Its analogs (e.g., butyric acid derivative) demonstrate flexibility in tailoring chain length for specific applications .

- Drug Design : Structural variations in substituents (e.g., chloro vs. hydroxy groups) provide insights into optimizing solubility, stability, and target engagement.

Biological Activity

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid, with the CAS number 1217457-67-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₅H₂₀ClNO₄

- Molecular Weight: 313.78 g/mol

- Purity: ≥93.0% (HPLC)

- Structure: The compound features a Boc-protected amino group and a chlorophenyl moiety, contributing to its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Cell Proliferation: Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly colon cancer cells (HCT-116). The mechanism appears to involve apoptosis and selective targeting of cancerous cells over normal cells .

- Interaction with Signaling Pathways: Some studies suggest that these compounds may influence heat shock protein pathways (HSP90 and TRAP1), which are critical in cancer cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activity findings related to this compound and its analogs:

| Compound | Target Cells | IC₅₀ (mg/mL) | Mechanism of Action |

|---|---|---|---|

| 7a | HCT-116 | 0.12 | Apoptosis via TRAP1 |

| 7g | HCT-116 | 0.12 | Apoptosis via TRAP1 |

| 7d | HCT-116 | 0.81 | Lesser activity |

These results indicate that compounds derived from this compound possess significant antiproliferative activity against specific cancer cell lines .

Case Studies

- Colon Cancer Study : A series of synthesized compounds based on the structure of this compound were tested for their ability to inhibit the growth of HCT-116 cells. The study found that certain modifications led to enhanced potency against these cancer cells while sparing non-cancerous cells like HEK-293 .

- Molecular Docking Analysis : Molecular docking studies have been performed to predict the binding affinity of these compounds to various targets involved in cancer progression. This computational approach helps identify potential therapeutic applications and optimize lead compounds for further development .

Q & A

Q. What are the key steps for synthesizing (2S,3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid with high enantiomeric purity?

Methodological Answer:

- Chiral Center Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group, ensuring stereochemical integrity during synthesis. This prevents unwanted side reactions and racemization .

- Stereoselective Alkylation : Employ asymmetric catalysis or chiral auxiliaries to establish the (2S,3S) configuration. For example, use Evans oxazolidinones to control stereochemistry during alkylation of the 4-chlorophenyl group .

- Purification : Perform flash chromatography or recrystallization to isolate the desired diastereomer. Monitor purity via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy :

- 1H NMR : Analyze coupling constants (e.g., J-values) between protons on C2 and C3 to confirm stereochemistry. For example, vicinal coupling constants >8 Hz suggest a trans-diaxial arrangement in rigid systems .

- 13C NMR : Verify Boc group integrity via carbonyl signals at ~155 ppm and tert-butyl carbons at ~28 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]+ expected for C16H21ClNO4: 326.1158) .

- IR Spectroscopy : Detect Boc-group vibrations (C=O stretch at ~1680 cm⁻¹, N-H at ~3350 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the Boc group .

- Solvent Stability : Dissolve in dry DMSO or acetonitrile for long-term storage; avoid protic solvents (e.g., water, methanol) to prevent deprotection .

- Handling : Use inert atmosphere (N2/Ar) gloveboxes during weighing to reduce moisture exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when validating stereochemistry?

Methodological Answer:

- Comparative Analysis : Compare experimental NMR data with computed spectra (e.g., DFT calculations using Gaussian). For example, discrepancies in 1H NMR splitting patterns may arise from conformational flexibility; MD simulations can model dynamic effects .

- X-ray Crystallography : Resolve absolute configuration unambiguously. For instance, a single crystal structure of a derivative (e.g., methyl ester) can confirm the (2S,3S) configuration .

- Cross-Validation : Use 2D NMR (COSY, NOESY) to assign proton-proton correlations. NOE interactions between the methyl group (C2) and 4-chlorophenyl protons can confirm spatial proximity in the (2S,3S) isomer .

Q. What experimental strategies mitigate racemization during peptide coupling reactions involving this compound?

Methodological Answer:

- Coupling Reagents : Use non-racemizing agents like HATU or COMU instead of carbodiimides (e.g., DCC), which may generate acidic byproducts .

- Temperature Control : Conduct reactions at 0–4°C to slow base-catalyzed racemization.

- Additives : Include 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress epimerization during activation .

- Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track enantiopurity post-coupling .

Q. How can researchers design enzymatic inhibition assays to study this compound’s bioactivity?

Methodological Answer:

- Target Selection : Prioritize enzymes with known interactions with chlorophenyl motifs (e.g., tyrosine kinases, proteases).

- Assay Conditions :

- Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.